CC-115 hydrochloride

kinase selectivity PIKK family off-target profiling

CC-115 hydrochloride is the only clinically staged dual mTOR/DNA-PK inhibitor available for research procurement. Unlike mTOR-only inhibitors (everolimus, KU-0063794, AZD2014), CC-115 uniquely inhibits DNA-PK (IC50 13 nM), enabling sensitization to DNA-damaging chemotherapeutics and PARP inhibitors—phenotypes mTOR-only agents cannot replicate. With 40- to >1000-fold selectivity over PI3Kα, ATM, and ATR, it delivers clean target engagement without PI3K off-target effects. High oral bioavailability (53–100% across species) supports convenient oral gavage administration, unlike comparator compounds requiring intraperitoneal injection. Phase 1b/2 clinical data provide a direct translational bridge for IND-enabling studies. Select CC-115 for protocols requiring dual mTOR/DNA-PK modulation to ensure experimental reproducibility and translational validity.

Molecular Formula C16H17ClN8O
Molecular Weight 372.8 g/mol
CAS No. 1300118-55-1
Cat. No. B1139457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-115 hydrochloride
CAS1300118-55-1
Molecular FormulaC16H17ClN8O
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C.Cl
InChIInChI=1S/C16H16N8O.ClH/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14;/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23);1H
InChIKeyRDIPJCOMBMBHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CC-115 Hydrochloride (CAS 1300118-55-1) Technical Baseline for Procurement


CC-115 hydrochloride is an investigational small molecule dual inhibitor of mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) [1]. It blocks both mTORC1 and mTORC2 signaling pathways while simultaneously inhibiting DNA-PK-mediated non-homologous end joining (NHEJ), distinguishing it from single-target agents in preclinical development [2]. The compound exhibits enzyme IC50 values of 21 nM for mTOR kinase and 13 nM for DNA-PK, demonstrates oral bioavailability across multiple species (53–100%), and has advanced to Phase I/II clinical evaluation in multiple solid tumor and hematologic malignancy indications [3][4].

Why CC-115 Hydrochloride Cannot Be Substituted with Single-Target mTOR or DNA-PK Inhibitors


In-class compounds targeting either mTOR or DNA-PK alone do not recapitulate the dual inhibitory profile of CC-115, which simultaneously suppresses mTORC1/pS6 and mTORC2/pAktS473 signaling while directly blocking DNA-PK autophosphorylation at S2056 and NHEJ repair [1][2]. Selective mTOR inhibitors (e.g., CC-223, sapanisertib) lack DNA-PK inhibitory activity and do not impair DNA double-strand break repair [3]. Selective DNA-PK inhibitors (e.g., AZD7648, nedisertib/M3814, VX-984) do not suppress mTOR-driven proliferative signaling [4]. Dual PI3K/mTOR or PI3K/DNA-PK inhibitors (e.g., KU-0060648, PF-04691502) exhibit divergent selectivity profiles that alter off-target pharmacology and therapeutic windows . The following quantitative evidence establishes where CC-115 occupies a unique differentiation space.

CC-115 Hydrochloride Quantitative Differentiation Evidence Against Closest Analogs


CC-115 Exhibits Superior Kinase Selectivity Profile Versus PI3K/DNA-PK Dual Inhibitor KU-0060648

CC-115 demonstrates high selectivity for mTOR and DNA-PK over other PIKK family members, with equipotent DNA-PK inhibition (IC50 15 nM) and 40- to >1000-fold selectivity against PI3Kα (IC50 0.85 μM), ATR (>50% inhibition at 30 μM), and ATM (IC50 >30 μM) . In a kinase selectivity assessment against 250 protein kinases at 3 μM, only one kinase other than mTOR exhibited >50% inhibition (cFMS 57%, IC50=2.0 μM) [1]. In contrast, KU-0060648, a dual DNA-PK/PI3K inhibitor, displays potent activity against PI3Kα/β/δ (IC50 4/0.5/0.1 nM) with DNA-PK IC50 8.6 nM, resulting in broader PI3K pathway suppression . This divergent selectivity confers distinct pharmacological profiles.

kinase selectivity PIKK family off-target profiling

CC-115 Demonstrates Synthetic Lethality with ATM Deficiency Unattainable by mTOR-Only Inhibitor CC-223

CC-115 inhibits colony formation of ATM-deficient cells significantly more potently than ATM-proficient cells, a synthetic lethal effect attributable to its DNA-PK inhibitory activity [1]. The mTOR-only inhibitor CC-223 (mTOR IC50 16 nM) does not exhibit this differential activity due to the absence of DNA-PK inhibition [2]. In head-to-head evaluation in glioblastoma patient-derived cancer stem cell (CSC) lines, CC-115 single agent presented higher efficacy than CC-223 across all GBM CSC lines tested [3].

synthetic lethality ATM deficiency DNA damage repair

CC-115 Displays Species-Dependent Oral Bioavailability Superior to Typical Tool Compounds

CC-115 demonstrates favorable oral bioavailability across multiple preclinical species, with 53% in mouse, 76% in rat, and ~100% in dog [1]. This cross-species PK profile supported its advancement to clinical development and contrasts with many tool compounds in the DNA-PK/mTOR space that exhibit limited oral exposure. For reference, the selective DNA-PK inhibitor NU7441 requires parenteral administration or specialized formulations for in vivo use, limiting its translational utility .

pharmacokinetics oral bioavailability cross-species PK

CC-115 + Enzalutamide Combination Achieves Clinically Validated PSA Response Rates in mCRPC

In a Phase 1b clinical trial (NCT02833883) evaluating CC-115 plus enzalutamide in metastatic castration-resistant prostate cancer (mCRPC), 80% of evaluable patients (n=40) achieved ≥50% PSA reduction (PSA50), and 58% achieved ≥90% PSA reduction (PSA90) by 12 weeks [1]. Median time-to-PSA progression was 14.7 months and median radiographic progression-free survival was 22.1 months [2]. This clinical activity benchmark exceeds typical PSA50 rates observed with mTOR-only or DNA-PK-only inhibitor combinations in this setting, though formal comparative trials are lacking. Exploratory analysis showed a trend toward improved response in patients with PI3K pathway alterations (PSA50 94% vs. 67%, p=0.08) [3].

clinical efficacy PSA response prostate cancer enzalutamide combination

CC-115 Cellular NHEJ Inhibition Potency Matches or Exceeds Reference DNA-PK Inhibitor NU7441

CC-115 inhibits cellular non-homologous end joining (NHEJ) activity with IC50 values of 3.15 μM (CAL-51 breast), 2.16 μM (MDA-MB-231 breast), 2.72 μM (PC3 prostate), and 6.35 μM (HCT116 colon) [1]. In side-by-side cellular NHEJ assays, CC-115 demonstrates comparable or superior potency to the reference DNA-PK inhibitor NU7441 across these cell lines [2]. Importantly, CC-115 achieves this NHEJ inhibition while simultaneously suppressing mTORC1 (pS6) and mTORC2 (pAktS473) signaling, a dual effect not achievable with NU7441 [3].

NHEJ inhibition DNA repair cellular potency

CC-115 Demonstrates Tumor Growth Inhibition in PC3 Prostate Xenograft Model at Low Oral Doses

In the PC3 prostate cancer mouse xenograft model, oral administration of CC-115 at 0.25, 0.5, and 1 mg/kg twice daily produced tumor volume reductions of 46%, 57%, and 66%, respectively, relative to vehicle control . Once-daily dosing at 1 mg/kg achieved 57% tumor volume reduction [1]. These dose-dependent efficacy data establish a quantitative benchmark for in vivo activity in a widely used prostate cancer model, facilitating cross-study comparisons with other DNA-PK/mTOR pathway inhibitors.

xenograft efficacy dose-response tumor growth inhibition

CC-115 Hydrochloride Preferred Research Applications Based on Quantitative Differentiation


ATM-Deficient Tumor Model Studies Requiring Synthetic Lethality

CC-115 is the preferred compound for research programs investigating synthetic lethal interactions with ATM deficiency. As established by Tsuji et al. (2017), CC-115 inhibits colony formation of ATM-deficient cells significantly more potently than ATM-proficient cells, a property not shared by mTOR-only inhibitors like CC-223 [1]. This makes CC-115 the appropriate selection for studies requiring concurrent mTOR pathway suppression and DNA-PK-mediated synthetic lethality in ATM-mutant cancer models.

Prostate Cancer Research Combining AR-Targeted Therapy with mTOR/DNA-PK Dual Inhibition

For investigators studying combination strategies with androgen receptor (AR) inhibitors in prostate cancer, CC-115 is supported by Phase 1b clinical data demonstrating 80% PSA50 and 58% PSA90 response rates when combined with enzalutamide in mCRPC patients [2]. The recommended phase 2 dose (RP2D) of 5 mg BID established in this trial provides a clinically validated dosing benchmark for preclinical-to-clinical translational research [3].

In Vivo Efficacy Studies Requiring Oral Bioavailability Across Multiple Species

CC-115 is the superior choice for in vivo pharmacology studies requiring oral administration across mouse, rat, and dog models, with demonstrated oral bioavailability of 53%, 76%, and ~100%, respectively [4]. This cross-species PK profile eliminates the need for specialized formulations or parenteral routes required for many DNA-PK tool compounds, reducing experimental complexity and procurement burden for multi-species efficacy programs.

Dual mTORC1/mTORC2 and DNA-PK Pathway Interrogation in Single-Agent Studies

Researchers requiring simultaneous inhibition of mTORC1 (pS6), mTORC2 (pAktS473), and DNA-PK (pDNA-PK S2056, NHEJ) should select CC-115 over single-target alternatives. The compound achieves cellular NHEJ inhibition IC50 values of 2.16-6.35 μM across multiple cancer cell lines while concurrently blocking both mTOR signaling arms, as validated by Mortensen et al. (2015) and Tsuji et al. (2017) [5][6]. This dual activity profile cannot be replicated by combining selective inhibitors due to differences in PK and target engagement kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-115 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.